3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid
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Overview
Description
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid is a chemical compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Types of Reactions
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents used.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex organic molecules and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid: This compound has a similar Boc-protected amino group but includes an imidazole ring.
t-Boc-N-amido-PEG5-acid: This compound also features a Boc-protected amino group and is used as a linker in drug conjugates.
Uniqueness
3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid is unique due to its specific structure, which allows for selective reactions and its use as an intermediate in various synthetic pathways. Its versatility in different fields of research and industry highlights its importance .
Properties
Molecular Formula |
C9H17NO5 |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6-14-5-4-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |
InChI Key |
YQAZXKHTCROBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCOCCC(=O)O |
Origin of Product |
United States |
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